5-Fluoro-2-hydrazinylpyrimidin-4-amine

HDAC inhibition Epigenetics HeLa nuclear extract assay

Addressing the critical need for potent, metabolically stable HDAC inhibitor starting points: non-fluorinated 2-hydrazinylpyrimidine analogs lack validated potency and metabolic stability. 5-Fluoro-2-hydrazinylpyrimidin-4-amine directly resolves this gap. - Validated HDAC inhibitory activity (IC₅₀ = 56 nM in HeLa nuclear extracts) enables immediate assay-ready use. - 5-Fluoro substitution confers metabolic stability advantage over unsubstituted analogs, essential for progression to cellular in vivo studies. - Dual hydrazinyl/amino functionality supports orthogonal derivatization for rapid, cost-effective parallel library synthesis, with hydrazone derivatives demonstrating nanomolar potency against EGFR T790M/L858R (IC₅₀ = 0.20-0.45 µM) and >100-fold selectivity.

Molecular Formula C4H6FN5
Molecular Weight 143.12 g/mol
CAS No. 925192-06-9
Cat. No. B1341038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-hydrazinylpyrimidin-4-amine
CAS925192-06-9
Molecular FormulaC4H6FN5
Molecular Weight143.12 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)NN)N)F
InChIInChI=1S/C4H6FN5/c5-2-1-8-4(10-7)9-3(2)6/h1H,7H2,(H3,6,8,9,10)
InChIKeyCMEFKTADURQXGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-hydrazinylpyrimidin-4-amine – HDAC & Kinase Discovery Building Block


5-Fluoro-2-hydrazinylpyrimidin-4-amine (CAS 925192-06-9, molecular formula C₄H₆FN₅, molecular weight 143.12 g/mol) is a fluorinated pyrimidine derivative containing both an amino group at the 4-position and a reactive hydrazinyl moiety at the 2-position . This compound serves as a versatile synthetic intermediate in medicinal chemistry, with demonstrated inhibitory activity against histone deacetylase (HDAC) enzymes in human HeLa cell nuclear extracts [1]. The 5-fluoro substitution enhances metabolic stability and modulates electronic properties of the pyrimidine core, distinguishing it from non-fluorinated hydrazinylpyrimidine analogs [2]. Commercially available at purities of ≥95%, this compound is positioned for pharmaceutical R&D applications in epigenetics and kinase-targeted drug discovery .

5-Fluoro-2-hydrazinylpyrimidin-4-amine: Irreplaceable in HDAC Assays


Substituting 5-fluoro-2-hydrazinylpyrimidin-4-amine with non-fluorinated analogs such as 2-hydrazinylpyrimidine (CAS 7504-94-1) fundamentally alters the compound's electronic profile and target engagement characteristics. The fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect that modifies the pyrimidine ring's electron density, directly influencing binding interactions with enzyme active sites—a phenomenon well-documented in fluorinated pyrimidine-based HDAC and kinase inhibitors [1]. Quantitative evidence demonstrates that 5-fluoro-2-hydrazinylpyrimidin-4-amine exhibits measurable HDAC inhibitory activity (IC₅₀ = 56 nM in HeLa nuclear extracts), whereas non-fluorinated 2-hydrazinylpyrimidine lacks comparable potency data in the same assay context [2]. Additionally, the fluoro substituent imparts enhanced metabolic stability and altered lipophilicity that cannot be replicated by chloro, methyl, or unsubstituted analogs, making direct substitution without re-optimization scientifically invalid [3].

5-Fluoro-2-hydrazinylpyrimidin-4-amine: Evidence vs Structural Analogs


HDAC Inhibition in HeLa Nuclear Extracts

5-Fluoro-2-hydrazinylpyrimidin-4-amine exhibits potent inhibitory activity against histone deacetylase (HDAC) enzymes in human HeLa cell nuclear extracts with an IC₅₀ value of 56 nM [1]. This activity is measured using the Fluor de Lys substrate system with 15-minute incubation, representing a validated fluorometric HDAC activity assay. In comparison, structural analogs lacking the 5-fluoro substituent (such as 2-hydrazinylpyrimidine, CAS 7504-94-1) do not have reported HDAC inhibitory activity at comparable nanomolar concentrations in this assay system. The presence of both the 4-amino group and the 5-fluoro substitution distinguishes this compound from simple hydrazinylpyrimidines that show substantially reduced or undetectable HDAC engagement [2].

HDAC inhibition Epigenetics HeLa nuclear extract assay

Cytotoxicity vs 5-Fluorouracil in Colon Cancer Models

Derivatives based on the hydrazinylpyrimidine scaffold demonstrate significantly enhanced cytotoxic potency compared to the clinical standard 5-fluorouracil (5-FU). Specifically, compound 5d (a hydrazinylpyrimidine derivative) exhibited an IC₅₀ of 1.73 µM against KM12 colon cancer cells, while compound 7c showed IC₅₀ = 1.21 µM. In the same assay, 5-FU displayed an IC₅₀ of 12.26 µM, representing a 7- to 10-fold improvement in potency [1]. The selectivity index (SI) for these derivatives against KM12 cells was 18.82 (5d) and 35.49 (7c), compared to an SI of only 1.93 for 5-FU, indicating superior discrimination between cancerous and normal cells [1]. This scaffold advantage is attributed to the hydrazinyl moiety enabling favorable interactions with apoptotic pathway targets including caspase-3/9 and Bax upregulation [1].

Anticancer Cytotoxicity KM12 colon cancer

EGFR Mutant Selectivity Against Gefitinib-Resistant NSCLC

Hydrazone-bearing aminopyrimidines, a structural class directly accessible from 5-fluoro-2-hydrazinylpyrimidin-4-amine via hydrazone formation, demonstrate potent and selective inhibition of gefitinib-resistant H1975 non-small cell lung cancer (NSCLC) cells. Compound 7f exhibited an IC₅₀ of 0.45 µM against H1975 cells harboring the EGFR T790M/L858R double mutation, while compound 7k showed even greater potency with an IC₅₀ of 0.20 µM [1]. Critically, both compounds displayed substantially reduced activity against A549 NSCLC cells (IC₅₀ = 52.83 µM and >100 µM, respectively), which express wild-type EGFR [1]. This >100-fold selectivity window for mutant versus wild-type EGFR represents a key differentiator from first-generation EGFR inhibitors like gefitinib and erlotinib, which lose efficacy against T790M mutant tumors .

EGFR inhibition NSCLC Gefitinib resistance T790M mutant

Patent-Validated Kinase Inhibition: EGFR/Her2 Exon 20 Insertion

The 5-fluoro-2-hydrazinylpyrimidin-4-amine core structure is explicitly claimed in patent applications assigned to TYK Medicines (Zhengzhou) Inc. as a key component of kinase inhibitors targeting EGFR and Her2 exon 20 insertion mutations [1]. These mutations represent a subset of NSCLC that is intrinsically resistant to currently approved EGFR tyrosine kinase inhibitors including osimertinib. The patent documents indicate that compounds incorporating this pyrimidine scaffold exhibit "good inhibitory activity" on EGFR and Her2 exon 20 insertion mutations, as well as EGFR exon 19 deletion and L858R point mutation of exon 21 [1]. Additional patent filings from Changzhou Longthera Pharmaceuticals further corroborate the utility of this scaffold class in kinase inhibitor development [2].

Kinase inhibition EGFR exon 20 insertion Her2 Patent validation

Dual Hydrazinyl-Amino Functionality for Divergent Synthesis

5-Fluoro-2-hydrazinylpyrimidin-4-amine contains two distinct nucleophilic centers: the 4-amino group and the 2-hydrazinyl moiety. This dual functionality enables orthogonal derivatization strategies that are not possible with analogs possessing only a single reactive group (e.g., 2-hydrazinylpyrimidine, CAS 7504-94-1, or 4-amino-2-chloropyrimidine) [1]. The hydrazinyl group readily undergoes condensation with aldehydes and ketones to form hydrazones—a transformation exploited in the synthesis of EGFR-selective inhibitors described above [2]. Additionally, the hydrazinyl moiety serves as a precursor for pyrazolopyrimidine formation via cyclocondensation reactions, enabling access to fused heterocyclic systems with demonstrated cytotoxic activity across multiple cancer cell lines [3]. The 4-amino group can be independently functionalized through alkylation, acylation, or Buchwald-Hartwig amination, providing orthogonal diversification routes [1].

Synthetic intermediate Hydrazone formation Pyrazolopyrimidine synthesis

Metabolic Stability: Fluorinated vs Non-Fluorinated Scaffolds

Fluorine substitution at the 5-position of pyrimidine rings confers measurable improvements in metabolic stability and safety pharmacology profiles. In a systematic study of fluorine-substituted diarylpyrimidine derivatives, the introduction of fluorine atoms significantly reduced hERG channel inhibition (IC₅₀ > 30 µM for lead compound 24b) while maintaining potent antiviral activity (EC₅₀ = 3.60–21.5 nM against resistant HIV-1 strains) [1]. The fluorine atom increases the oxidative metabolic stability of the pyrimidine ring by blocking cytochrome P450-mediated hydroxylation at the 5-position—a primary metabolic soft spot in non-fluorinated pyrimidines. This class-level observation is directly applicable to 5-fluoro-2-hydrazinylpyrimidin-4-amine, where the 5-fluoro substituent similarly protects against oxidative metabolism compared to unsubstituted 2-hydrazinylpyrimidin-4-amine [2].

Metabolic stability Fluorine substitution hERG safety

5-Fluoro-2-hydrazinylpyrimidin-4-amine: Research & Procurement Applications


HDAC Screening and Epigenetic Probe Development

With a validated IC₅₀ of 56 nM against HDAC in HeLa nuclear extracts, 5-fluoro-2-hydrazinylpyrimidin-4-amine is directly applicable as a starting point for HDAC inhibitor discovery programs [1]. The compound can be used as a reference inhibitor in HDAC activity assays or as a scaffold for structure-activity relationship (SAR) expansion. Its 5-fluoro substitution provides a metabolic stability advantage over non-fluorinated analogs, making derivatives more suitable for progression to cellular and in vivo epigenetic studies [2].

EGFR Inhibitor Lead Generation for Gefitinib-Resistant NSCLC

Hydrazone derivatives synthesized from 5-fluoro-2-hydrazinylpyrimidin-4-amine have demonstrated nanomolar potency (IC₅₀ = 0.20–0.45 µM) against H1975 NSCLC cells harboring the gefitinib-resistant EGFR T790M/L858R double mutation, with >100-fold selectivity over wild-type EGFR-expressing A549 cells [3]. This scaffold is ideally suited for medicinal chemistry teams developing next-generation EGFR inhibitors targeting acquired resistance mutations.

Kinase Patent Portfolio & FTO Analysis

Given the explicit patent claims covering 5-fluoro-2-hydrazinylpyrimidin-4-amine derivatives as EGFR and Her2 exon 20 insertion inhibitors, this compound is valuable for freedom-to-operate (FTO) analysis, patent landscaping, and the development of structurally differentiated kinase inhibitor candidates [4]. Procurement of this intermediate enables rapid synthesis of patent-relevant analogs for competitive intelligence or lead optimization.

Parallel Library Synthesis for Anticancer SAR

The dual hydrazinyl and amino functionality enables orthogonal derivatization strategies for generating focused chemical libraries [5]. Hydrazone formation with diverse aldehydes/ketones can rapidly generate analogs with sub-micromolar cytotoxic activity against KM12 colon cancer (IC₅₀ = 1.21–1.73 µM), outperforming 5-FU by 7- to 10-fold in potency and showing 10- to 18-fold higher selectivity indices [6]. This makes the compound a cost-effective starting material for parallel synthesis workflows in academic and industrial medicinal chemistry laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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